Ornithine phenylacetate

Catalog No.
S538246
CAS No.
952154-79-9
M.F
C13H20N2O4
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornithine phenylacetate

CAS Number

952154-79-9

Product Name

Ornithine phenylacetate

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate;

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN

Description

The exact mass of the compound Ornithine phenylacetate is 268.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ornithine phenylacetate is a compound that has gained considerable attention in the medical field, particularly for its therapeutic potential in treating conditions associated with elevated ammonia levels, such as hepatic encephalopathy. This compound is formed from the amino acid L-ornithine and phenylacetic acid, and it plays a crucial role in ammonia detoxification by facilitating its conjugation and subsequent excretion from the body.

The primary mechanism through which ornithine phenylacetate operates is by increasing the synthesis of glutamine, which binds to ammonia to form phenylacetylglutamine. This process significantly reduces plasma ammonia concentrations, making it an effective treatment for patients with liver dysfunction or failure .

Ornithine phenylacetate primarily undergoes conjugation reactions. The key reaction involves the conjugation of phenylacetate with ammonia, leading to the formation of phenylacetylglutamine. This reaction is facilitated by enzymes such as glutamine synthetase, which catalyzes the conversion of glutamate to glutamine using ammonia .

Major Reaction Pathways

  • Formation of Phenylacetylglutamine:
    • Reactants: Ammonia + Phenylacetate
    • Products: Phenylacetylglutamine (excreted in urine)
  • Glutamine Synthesis:
    • Reactants: Glutamate + Ammonium ion
    • Products: Glutamine (increased by ornithine phenylacetate) .

Ornithine phenylacetate exhibits significant biological activity, particularly in its ability to lower ammonia levels in the bloodstream. Clinical studies have demonstrated its effectiveness in patients with hepatic encephalopathy, where it helps alleviate neurocognitive symptoms associated with elevated ammonia .

Mechanism of Action

  • Ammonia Conjugation: Facilitates the binding of ammonia to phenylacetate.
  • Stimulation of Glutamine Synthetase: Enhances the conversion of glutamate to glutamine, thereby trapping ammonia.
  • Normalization of Enzyme Activity: Modulates the activities of glutamine synthetase and glutaminase, which are crucial for maintaining ammonia homeostasis .

The synthesis of ornithine phenylacetate typically involves a straightforward reaction between L-ornithine and phenylacetic acid. The general procedure includes:

  • Preparation: Dissolve L-ornithine in an aqueous solution.
  • Reaction: Add phenylacetic acid to the solution while stirring.
  • Crystallization: Allow the mixture to react under controlled conditions (temperature and pH), then crystallize to isolate ornithine phenylacetate.

On an industrial scale, this process is optimized for higher yields and purity through precise control of reaction conditions .

Ornithine phenylacetate is primarily used in clinical settings for:

  • Treatment of Hepatic Encephalopathy: Reduces plasma ammonia levels and alleviates symptoms in patients with liver disease.
  • Management of Hyperammonemia: Particularly useful in acute liver failure cases where ammonia detoxification is critical .

Research has shown that ornithine phenylacetate interacts significantly with metabolic pathways related to ammonia detoxification. In various animal models, it has been observed to modulate enzyme activities associated with ammonia metabolism, specifically enhancing glutamine synthetase activity while reducing glutaminase activity in certain tissues . These interactions underline its potential as a therapeutic agent for managing hyperammonemia.

Similar Compounds: Comparison with Other Compounds

Ornithine phenylacetate can be compared with several other compounds used in treating hyperammonemia:

CompoundMechanism of ActionUnique Features
Sodium PhenylacetateConjugates with ammonia to form phenylacetylglutamineCommonly used but lacks dual action on enzyme activity
Glycerol PhenylbutyrateUsed for urea cycle disorders; promotes nitrogen excretionPrimarily focuses on urea cycle enhancement
L-Ornithine L-AspartateEnhances urea cycle; promotes detoxification via ureaWorks through different metabolic pathways

Ornithine phenylacetate stands out due to its dual mechanism involving both direct conjugation of ammonia and stimulation of key metabolic enzymes, making it a unique option for treating hyperammonemia and hepatic encephalopathy .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

268.14230712 g/mol

Monoisotopic Mass

268.14230712 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9D6YZ105SN

Wikipedia

Ornithine phenylacetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-02-18
1: Jover-Cobos M, Noiret L, Sharifi Y, Jalan R. Ornithine phenylacetate revisited. Metab Brain Dis. 2013 Jun;28(2):327-31. doi: 10.1007/s11011-013-9391-5. Epub 2013 Mar 2. Review. PubMed PMID: 23456516.
2: Jover-Cobos M, Noiret L, Lee K, Sharma V, Habtesion A, Romero-Gomez M, Davies N, Jalan R. Ornithine phenylacetate targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats. J Hepatol. 2014 Mar;60(3):545-53. doi: 10.1016/j.jhep.2013.10.012. Epub 2013 Oct 26. PubMed PMID: 24512823.
3: Dadsetan S, Sørensen M, Bak LK, Vilstrup H, Ott P, Schousboe A, Jalan R, Keiding S, Waagepetersen HS. Interorgan metabolism of ornithine phenylacetate (OP)--a novel strategy for treatment of hyperammonemia. Biochem Pharmacol. 2013 Jan 1;85(1):115-23. doi: 10.1016/j.bcp.2012.10.015. Epub 2012 Oct 24. PubMed PMID: 23103564.
4: Kristiansen RG, Rose CF, Fuskevåg OM, Mæhre H, Revhaug A, Jalan R, Ytrebø LM. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Nov 15;307(10):G1024-31. doi: 10.1152/ajpgi.00244.2014. Epub 2014 Sep 25. PubMed PMID: 25258408.
5: Ventura-Cots M, Arranz JA, Simón-Talero M, Torrens M, Blanco A, Riudor E, Fuentes I, Suñé P, Soriano G, Córdoba J. Safety of ornithine phenylacetate in cirrhotic decompensated patients: an open-label, dose-escalating, single-cohort study. J Clin Gastroenterol. 2013 Nov-Dec;47(10):881-7. doi: 10.1097/MCG.0b013e318299c789. PubMed PMID: 23751856.
6: Wright G, Vairappan B, Stadlbauer V, Mookerjee RP, Davies NA, Jalan R. Reduction in hyperammonaemia by ornithine phenylacetate prevents lipopolysaccharide-induced brain edema and coma in cirrhotic rats. Liver Int. 2012 Mar;32(3):410-9. doi: 10.1111/j.1478-3231.2011.02698.x. Epub 2011 Dec 8. PubMed PMID: 22151131.
7: Ventura-Cots M, Concepción M, Arranz JA, Simón-Talero M, Torrens M, Blanco-Grau A, Fuentes I, Suñé P, Alvarado-Tapias E, Gely C, Roman E, Mínguez B, Soriano G, Genescà J, Córdoba J. Impact of ornithine phenylacetate (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients. Therap Adv Gastroenterol. 2016 Nov;9(6):823-835. Epub 2016 Jul 26. PubMed PMID: 27803737; PubMed Central PMCID: PMC5076769.
8: Oria M, Romero-Giménez J, Arranz JA, Riudor E, Raguer N, Córdoba J. Ornithine phenylacetate prevents disturbances of motor-evoked potentials induced by intestinal blood in rats with portacaval anastomosis. J Hepatol. 2012 Jan;56(1):109-14. doi: 10.1016/j.jhep.2011.06.026. Epub 2011 Aug 9. PubMed PMID: 21835138.
9: Balasubramaniyan V, Wright G, Sharma V, Davies NA, Sharifi Y, Habtesion A, Mookerjee RP, Jalan R. Ammonia reduction with ornithine phenylacetate restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats. Am J Physiol Gastrointest Liver Physiol. 2012 Jan 1;302(1):G145-52. doi: 10.1152/ajpgi.00097.2011. Epub 2011 Sep 8. PubMed PMID: 21903766.
10: Patidar KR, Bajaj JS. Covert and Overt Hepatic Encephalopathy: Diagnosis and Management. Clin Gastroenterol Hepatol. 2015 Nov;13(12):2048-61. doi: 10.1016/j.cgh.2015.06.039. Epub 2015 Jul 9. Review. PubMed PMID: 26164219; PubMed Central PMCID: PMC4618040.
11: Ellul MA, Gholkar SA, Cross TJ. Hepatic encephalopathy due to liver cirrhosis. BMJ. 2015 Aug 11;351:h4187. doi: 10.1136/bmj.h4187. Review. PubMed PMID: 26265724.
12: Jalan R, De Chiara F, Balasubramaniyan V, Andreola F, Khetan V, Malago M, Pinzani M, Mookerjee RP, Rombouts K. Ammonia produces pathological changes in human hepatic stellate cells and is a target for therapy of portal hypertension. J Hepatol. 2016 Apr;64(4):823-33. doi: 10.1016/j.jhep.2015.11.019. Epub 2015 Dec 2. PubMed PMID: 26654994.
13: Rahimi RS, Rockey DC. Novel Ammonia-Lowering Agents for Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):539-49. doi: 10.1016/j.cld.2015.04.008. Epub 2015 May 30. Review. PubMed PMID: 26195207.
14: Rahimi RS, Rockey DC. Hepatic Encephalopathy: Pharmacological Therapies Targeting Ammonia. Semin Liver Dis. 2016 Feb;36(1):48-55. doi: 10.1055/s-0036-1571298. Epub 2016 Feb 12. Review. PubMed PMID: 26870932.
15: Romero-Gómez M, Montagnese S, Jalan R. Hepatic encephalopathy in patients with acute decompensation of cirrhosis and acute-on-chronic liver failure. J Hepatol. 2015 Feb;62(2):437-47. doi: 10.1016/j.jhep.2014.09.005. Epub 2014 Sep 10. Review. PubMed PMID: 25218789.
16: Hadjihambi A, Khetan V, Jalan R. Pharmacotherapy for hyperammonemia. Expert Opin Pharmacother. 2014 Aug;15(12):1685-95. doi: 10.1517/14656566.2014.931372. Review. PubMed PMID: 25032885.
17: Kristiansen RG. Current state of knowledge of hepatic encephalopathy (part I): newer treatment strategies for hyperammonemia in liver failure. Metab Brain Dis. 2016 Dec;31(6):1357-1358. Epub 2016 Sep 21. Review. PubMed PMID: 27651377.
18: Sussman NL. Treatment of Overt Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):551-63. doi: 10.1016/j.cld.2015.04.005. Epub 2015 May 30. Review. PubMed PMID: 26195208.
19: Kristiansen RG, Rose CF, Ytrebø LM. Glycine and hyperammonemia: potential target for the treatment of hepatic encephalopathy. Metab Brain Dis. 2016 Dec;31(6):1269-1273. Epub 2016 Jun 23. Review. PubMed PMID: 27339764.
20: Ahuja NK, Ally WA, Caldwell SH. Direct acting inhibitors of ammoniagenesis: a role in post-TIPS encephalopathy? Ann Hepatol. 2014 Mar-Apr;13(2):179-86. Review. PubMed PMID: 24552859.

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